

Physical and chemical properties of Methyl 2amino-3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Methyl 2-amino-3-iodo-5nitrobenzoate

Cat. No.:

B1430857

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An In-depth Technical Guide to Methyl 2-amino-3-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an aminobenzoate backbone substituted with both an iodine atom and a nitro group, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate, alongside detailed experimental protocols for the synthesis of related compounds, which can serve as a foundational reference for researchers. Due to the limited availability of direct experimental data for the target compound, this guide also incorporates data from structurally similar molecules to provide a broader context.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of **Methyl 2-amino-3-iodo-5-nitrobenzoate** is limited in publicly accessible literature. However, based on its molecular



structure and data from related compounds, the following properties can be inferred.

Table 1: Physical and Chemical Properties of **Methyl 2-amino-3-iodo-5-nitrobenzoate** and Related Compounds

Property	Methyl 2-amino-3- iodo-5- nitrobenzoate	Methyl 2-amino-3- nitrobenzoate[1]	Methyl 2-amino-5- nitrobenzoate
CAS Number	1427501-54-9	57113-91-4	3816-62-4[2]
Molecular Formula	C ₈ H ₇ IN ₂ O ₄	C8H8N2O4	C ₈ H ₈ N ₂ O ₄ [2]
Molecular Weight	322.06 g/mol	196.16 g/mol [1]	196.16 g/mol [2]
Appearance	Not available (likely a solid)	Light orange to yellow to green powder/crystal[1]	Yellow Solid
Melting Point	Not available	95.0 to 99.0 °C	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Not available	Not available	Not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 2-amino-3-iodo-5-nitrobenzoate** is not readily available in the surveyed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the iodination of an aromatic amine followed by esterification, or the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway

A likely synthetic route to **Methyl 2-amino-3-iodo-5-nitrobenzoate** involves a two-step process starting from 2-amino-5-nitrobenzoic acid:

 Iodination of 2-amino-5-nitrobenzoic acid: This step introduces the iodine atom onto the aromatic ring.



 Esterification of 2-amino-3-iodo-5-nitrobenzoic acid: The carboxylic acid group is then converted to a methyl ester.



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Caption: Proposed synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.

Experimental Protocol for a Related Reaction: Bromination of Methyl 2-amino-3-nitrobenzoate

While a direct protocol for the iodination of the target precursor is unavailable, a procedure for the bromination of the closely related Methyl 2-amino-3-nitrobenzoate provides a valuable reference. This protocol can be adapted for iodination, likely by substituting the brominating agent with an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICI).

Materials:

- Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol)[3]
- Acetic acid (12 mL)[3]
- Bromine (0.53 mL, 10.4 mmol) in 2 mL of acetic acid[3]
- Ice

Procedure:

- Dissolve Methyl 2-amino-3-nitro-benzoic acid methyl ester in acetic acid.[3]
- Add the solution of bromine in acetic acid dropwise over 5 minutes.
- Stir the mixture at room temperature for 30 minutes.



- Pour the reaction mixture into 100 grams of ice.[3]
- Collect the precipitated yellow solid by suction filtration and dry it.[3]

Expected Outcome: This procedure yields the brominated product in approximately 82% yield. [3]

General Protocol for Fischer Esterification

The esterification of the carboxylic acid precursor can be achieved via a Fischer esterification reaction.

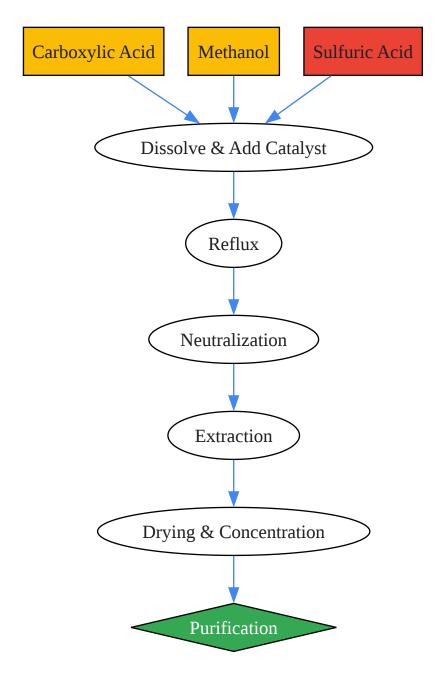
Materials:

- Carboxylic acid (e.g., 2-amino-3-iodo-5-nitrobenzoic acid)
- Methanol (excess)
- Concentrated sulfuric acid (catalytic amount)

Procedure:

- Dissolve the carboxylic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
- Extract the ester product with an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.





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Caption: General workflow for Fischer esterification.

Spectral Data (Comparative)

No specific spectral data for **Methyl 2-amino-3-iodo-5-nitrobenzoate** has been found. However, the following data for the related compound, Methyl 2-amino-3-nitrobenzoate, can be used for comparative analysis.



Table 2: Spectral Data for Methyl 2-amino-3-nitrobenzoate

Technique	Data
¹H NMR (CDCl₃)	δ 8.50 (br s, 2H, NH ₂), 8.37 (dd, J=8.6, 1.4 Hz, 1H), 8.23 (dd, J=7.6, 1.4 Hz, 1H), 6.65 (dd, J=8.6, 7.6 Hz, 1H), 3.92 (s, 3H, OCH ₃)

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **Methyl 2-amino-3-iodo-5-nitrobenzoate** are not available. However, based on its functional groups, the following reactivity profile can be anticipated:

- Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
- Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group can also be reduced to an amino group.
- Iodine Atom: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially given the activating effect of the para-nitro group. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
- Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

The stability of the compound is expected to be moderate. It should be stored in a cool, dark place to prevent degradation.

Safety and Handling

A specific safety data sheet (SDS) for **Methyl 2-amino-3-iodo-5-nitrobenzoate** is not available. However, based on the safety information for structurally related nitroaromatic and



iodo-compounds, it should be handled with care. The following general precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.

For the related compound, Methyl 3-amino-5-nitrobenzoate, the following GHS hazard statements apply and should be considered as a potential guide:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Potential Applications and Future Research

Methyl 2-amino-3-iodo-5-nitrobenzoate is a promising building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in drug discovery and materials science.

Future research should focus on:

- Developing and optimizing a reliable synthetic protocol for Methyl 2-amino-3-iodo-5nitrobenzoate.
- Thoroughly characterizing its physical and chemical properties through experimental measurements.
- Investigating its reactivity in various organic reactions, particularly cross-coupling and nucleophilic substitution reactions.



• Exploring its potential biological activities and applications in medicinal chemistry.

Disclaimer

The information provided in this technical guide is based on the best available data from public sources. Much of the information, particularly quantitative data and experimental protocols for the target compound, is inferred from related molecules due to a lack of direct experimental evidence. Researchers should use this guide as a starting point and verify all information through their own experimental work. Appropriate safety precautions should always be taken when handling chemical substances.

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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 4. Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430857#physical-and-chemical-properties-of-methyl-2-amino-3-iodo-5-nitrobenzoate]

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